Ac-Ala-Cys-Ser-Ala-Gly-OH
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Overview
Description
The compound “Ac-Ala-Cys-Ser-Ala-Gly-OH” is a peptide consisting of the amino acids acetyl-alanine, cysteine, serine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Ac-Ala-Cys-Ser-Ala-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Merrifield solid-phase method is commonly used, where the peptide is synthesized on a polystyrene resin with a chloromethyl group . The process involves repeated cycles of deprotection, coupling, and washing to build the peptide chain.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The use of protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) for the amino group and various side-chain protecting groups, is crucial to prevent unwanted reactions during synthesis .
Chemical Reactions Analysis
Types of Reactions
Peptides like “Ac-Ala-Cys-Ser-Ala-Gly-OH” can undergo various chemical reactions, including:
Substitution: Amino acid residues in peptides can be modified through substitution reactions, such as the alkylation of cysteine thiol groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Protecting groups: Fmoc for amino groups, t-butyl for hydroxyl groups, and trityl for thiol groups.
Major Products
The major products of these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with alkylated cysteine residues .
Scientific Research Applications
Peptides like “Ac-Ala-Cys-Ser-Ala-Gly-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as substrates for enzymes, inhibitors, and signaling molecules.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Used in the development of biomaterials, cosmetics, and as additives in food products.
Mechanism of Action
The mechanism of action of peptides like “Ac-Ala-Cys-Ser-Ala-Gly-OH” depends on their specific sequence and structure. For example, the presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and affect its interaction with other molecules. The serine residue can participate in catalytic triads, essential for enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Ac-Ala-Cys-Ser-Ala-Gly-NH2: Similar structure but with an amide group at the C-terminus instead of a hydroxyl group.
Ac-Ala-Cys-Ser-Ala-Gly-OH: Variants with different amino acid sequences, such as replacing serine with threonine or glycine with alanine.
Uniqueness
The specific sequence “this compound” provides unique properties, such as the ability to form specific secondary structures and participate in particular biochemical reactions. The presence of cysteine allows for disulfide bond formation, which is crucial for the stability and function of many peptides and proteins .
Properties
Molecular Formula |
C16H27N5O8S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H27N5O8S/c1-7(13(26)17-4-12(24)25)19-15(28)10(5-22)20-16(29)11(6-30)21-14(27)8(2)18-9(3)23/h7-8,10-11,22,30H,4-6H2,1-3H3,(H,17,26)(H,18,23)(H,19,28)(H,20,29)(H,21,27)(H,24,25)/t7-,8-,10-,11-/m0/s1 |
InChI Key |
OMSPPGQZFWCZKQ-UUTMEEIUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C |
Origin of Product |
United States |
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